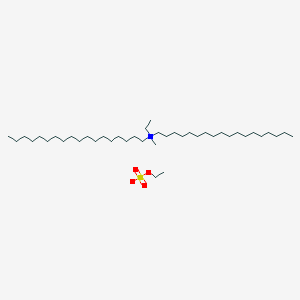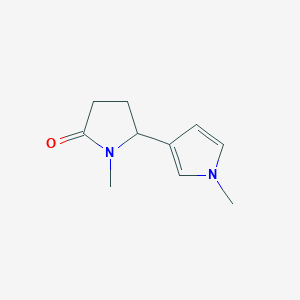
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).
Chemical Reactions and Properties
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antifungal Agents
- Scientific Field: Medical Chemistry
- Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Antibacterial Activity
- Scientific Field: Pharmacology
- Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
- Methods of Application: The study involved molecular docking simulations .
- Results or Outcomes: The enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Inhibition of Glycogen Synthase Kinase (GSK)-3β
- Scientific Field: Biochemistry
- Application Summary: Transformation of the morpholine moiety into a piperazine moiety resulted in potent GSK-3β inhibitors .
- Methods of Application: The study involved the transformation of the morpholine moiety into a piperazine moiety .
- Results or Outcomes: The transformation resulted in potent GSK-3β inhibitors .
Drug Development
- Scientific Field: Pharmacology
- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .
- Methods of Application: These compounds can be synthesized and tested for their biological activity .
- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .
Chemical Research
- Scientific Field: Chemistry
- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .
- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .
- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .
Material Science
- Scientific Field: Material Science
- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .
- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .
- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .
Drug Development
- Scientific Field: Pharmacology
- Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .
- Methods of Application: These compounds can be synthesized and tested for their biological activity .
- Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .
Chemical Research
- Scientific Field: Chemistry
- Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .
- Methods of Application: This would involve using the compound in various chemical reactions and studying the products .
- Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .
Material Science
- Scientific Field: Material Science
- Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .
- Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .
- Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
CAS RN |
14761-40-1 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














